3-吡啶甲胺盐酸盐

描述

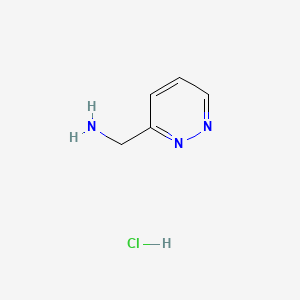

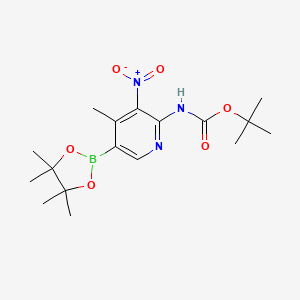

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the CAS number 1228788-25-7 . It is used for industrial and scientific research purposes .

Synthesis Analysis

While specific synthesis methods for Pyridazin-3-ylmethanamine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, is synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis

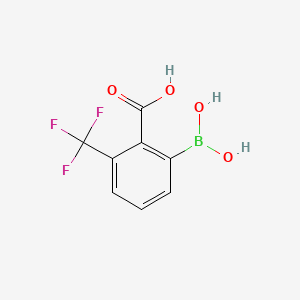

The molecular formula of Pyridazin-3-ylmethanamine hydrochloride is C5H8ClN3 . Its molecular weight is 145.59 .Physical and Chemical Properties Analysis

Pyridazin-3-ylmethanamine hydrochloride is a yellow to brown solid . and is stored at temperatures between 2-8°C .科学研究应用

抗菌活性

包括3-吡啶甲胺盐酸盐在内的吡啶衍生物已被证明具有抗菌特性。 它们对多种细菌和真菌病原体有效,使其在开发新的抗生素和抗真菌剂方面具有价值 .

抗炎和镇痛特性

3-吡啶甲胺盐酸盐的抗炎和镇痛作用使其成为治疗慢性炎症性疾病和疼痛管理的候选药物。 它减轻炎症和缓解疼痛的能力在医药研究中引起了极大兴趣 .

抗癌研究

对吡啶衍生物抗癌特性的研究正在进行。 3-吡啶甲胺盐酸盐可能抑制癌细胞的生长,可用于合成新型抗癌药物 .

农用化学品应用

在农用化学品领域,吡啶化合物已被用于开发除草剂和杀虫剂。 它们在控制杂草和害虫方面的有效性有助于提高农业生产力 .

神经药理学作用

3-吡啶甲胺盐酸盐在神经药理学方面显示出前景,特别是在开发治疗神经退行性疾病的疗法以及作为潜在的抗焦虑和抗抑郁药方面 .

安全和危害

The safety data sheet for Pyridazin-3-ylmethanamine hydrochloride suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation and to avoid breathing mist, gas, or vapors .

作用机制

Target of Action

Pyridazinone derivatives, a class of compounds to which pyridazin-3-ylmethanamine hydrochloride belongs, have been known to exhibit diverse pharmacological activities .

Mode of Action

The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, would play a significant role in its bioavailability .

Result of Action

The pyridazine ring, a key component of this compound, is known to interact with its targets, leading to various pharmacological effects .

生化分析

Biochemical Properties

The pyridazine ring in Pyridazin-3-ylmethanamine hydrochloride is known for its unique applications in molecular recognition It interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions

Cellular Effects

Compounds with a pyridazine ring, like Pyridazin-3-ylmethanamine hydrochloride, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the pyridazine ring can have interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyridazine derivatives have been found to be involved in various metabolic pathways .

属性

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B566739.png)